molecular formula C10H15NO4 B13120799 (R)-tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate

(R)-tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate

Cat. No.: B13120799
M. Wt: 213.23 g/mol
InChI Key: OACIOAKQHBCLAL-SSDOTTSWSA-N
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Description

®-tert-Butyl2-formyl-5-oxopyrrolidine-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a formyl group, and a tert-butyl ester. The presence of these functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl2-formyl-5-oxopyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like DMF and POCl3.

    Esterification: The tert-butyl ester is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

In industrial settings, the production of ®-tert-Butyl2-formyl-5-oxopyrrolidine-1-carboxylate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group or ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO4, CrO3, and PCC.

    Reduction: Reducing agents like NaBH4 and LiAlH4 are often used.

    Substitution: Reagents such as Grignard reagents or organolithium compounds can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

®-tert-Butyl2-formyl-5-oxopyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is employed in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl2-formyl-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound’s chiral nature allows it to interact selectively with chiral environments in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-Butyl2-formyl-5-oxopyrrolidine-1-carboxylate
  • ®-tert-Butyl2-formyl-5-oxopyrrolidine-2-carboxylate
  • ®-tert-Butyl2-formyl-4-oxopyrrolidine-1-carboxylate

Uniqueness

®-tert-Butyl2-formyl-5-oxopyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its ability to form stable intermediates and its versatility in synthetic applications make it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

tert-butyl (2R)-2-formyl-5-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-7(6-12)4-5-8(11)13/h6-7H,4-5H2,1-3H3/t7-/m1/s1

InChI Key

OACIOAKQHBCLAL-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CCC1=O)C=O

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)C=O

Origin of Product

United States

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